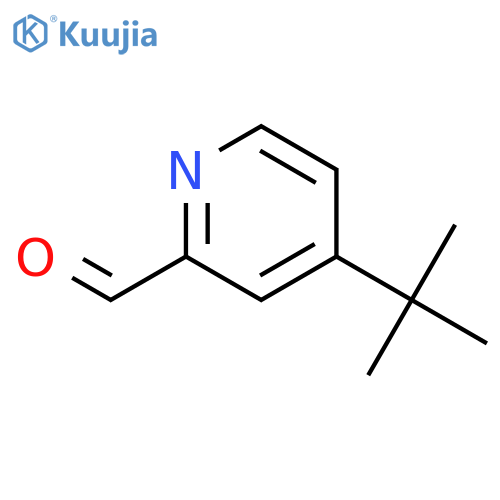Cas no 67141-22-4 (4-tert-butylpyridine-2-carbaldehyde)

67141-22-4 structure
商品名:4-tert-butylpyridine-2-carbaldehyde
CAS番号:67141-22-4
MF:C10H13NO
メガワット:163.216322660446
MDL:MFCD18254152
CID:1115750
PubChem ID:18799695
4-tert-butylpyridine-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(1,1-dimethylethyl)-2-Pyridinecarboxaldehyde
- 4-tert-butylpyridine-2-carbaldehyde
- 67141-22-4
- Z1255504498
- EN300-2139574
- 4-t-Butyl-2-pyridine-carboxaldehyde
- 4-(tert-butyl)picolinaldehyde
- SCHEMBL80327
- CKNDWLWHZWBDGR-UHFFFAOYSA-N
- 4-tert-butyl-pyridine-2-carbaldehyde
- SB53420
- CS-0454749
- DB-106988
- G74886
-
- MDL: MFCD18254152
- インチ: InChI=1S/C10H13NO/c1-10(2,3)8-4-5-11-9(6-8)7-12/h4-7H,1-3H3
- InChIKey: CKNDWLWHZWBDGR-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC(=NC=C1)C=O
計算された属性
- せいみつぶんしりょう: 163.099714038g/mol
- どういたいしつりょう: 163.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 30Ų
4-tert-butylpyridine-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2139574-0.05g |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 0.05g |
$238.0 | 2023-09-16 | |
| Alichem | A029208120-25g |
4-(tert-Butyl)picolinaldehyde |
67141-22-4 | 97% | 25g |
$5113.44 | 2023-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-500MG |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 500MG |
¥ 3,115.00 | 2023-03-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-10G |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 10g |
¥ 16,935.00 | 2023-03-10 | |
| 1PlusChem | 1P00FGOL-100mg |
4-(tert-butyl)picolinaldehyde |
67141-22-4 | 95% | 100mg |
$501.00 | 2024-04-22 | |
| 1PlusChem | 1P00FGOL-5g |
4-(tert-butyl)picolinaldehyde |
67141-22-4 | 95% | 5g |
$3747.00 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-100mg |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 100mg |
¥1274.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-250mg |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 250mg |
¥2045.0 | 2024-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525416-250mg |
4-(Tert-butyl)picolinaldehyde |
67141-22-4 | 98% | 250mg |
¥3917.00 | 2024-05-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4802-5g |
4-tert-butylpyridine-2-carbaldehyde |
67141-22-4 | 95% | 5g |
¥13205.0 | 2024-04-17 |
4-tert-butylpyridine-2-carbaldehyde 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
67141-22-4 (4-tert-butylpyridine-2-carbaldehyde) 関連製品
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:67141-22-4)4-tert-butylpyridine-2-carbaldehyde

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):240.0/384.0/642.0